毛茛素

描述

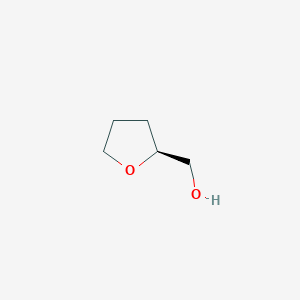

Capensinidin is a compound that has been synthesized through advanced organic chemistry techniques. The synthesis of related compounds, such as capensifuranone, involves asymmetric conjugate addition reactions. These reactions utilize organocopper reagents with nonracemic N-enoyl-4-phenyl-1,3-oxazolidinones to create 1,3-syn-dimethyl arrays. The process of determining the stereochemistry of such compounds is intricate and relies on high-field NMR characterizations of synthetic diol derivatives. For capensifuranone, the C4 stereochemistry was specifically determined to be of the (S)-configuration, and the thermodynamic equilibration between capensifuranone and its C4 diastereomer has been explored .

Synthesis Analysis

The synthesis of capensifuranone, a compound related to capensinidin, showcases the application of asymmetric conjugate addition. This method is a cornerstone in the preparation of compounds with specific stereochemistry. The synthesis process is meticulous and requires a deep understanding of organic reaction mechanisms. The stereochemical assignment is a critical step in the synthesis, which is achieved through detailed NMR analysis. This approach to synthesis is indicative of the methods that would be used in the synthesis of capensinidin and other similar compounds .

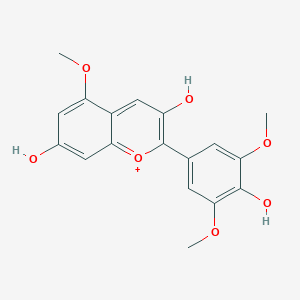

Molecular Structure Analysis

The molecular structure of compounds like capensifuranone is complex and requires thorough analysis to determine stereochemistry. High-field NMR spectroscopy is a powerful tool in this regard, allowing chemists to deduce the relative and absolute configuration of the molecule. The determination of the C4 stereochemistry as (S)-configuration in capensifuranone is an example of the precision that NMR spectroscopy offers in structural elucidation. This level of analysis is essential for understanding the molecular structure of capensinidin and its derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds related to capensinidin are characterized by their selectivity and the ability to yield products with specific stereochemistry. The asymmetric conjugate addition is a reaction that exemplifies this selectivity, as it allows for the formation of syn-1,3-dimethyl arrays. The thermodynamic equilibration between capensifuranone and its diastereomer further highlights the dynamic nature of these chemical reactions and the importance of controlling reaction conditions to obtain the desired product .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of capensinidin, the synthesis and structural analysis of related compounds give insight into the properties that can be expected. Techniques such as recrystallization, chromatography, and spectroscopy (IR, NMR, and MS) are commonly used to purify and verify the structure of natural products like caffeic acid phenethyl ester (CAPE), which suggests similar methods would be applicable to capensinidin for determining its physical and chemical properties . These techniques are crucial for confirming the purity, molecular structure, and stereochemistry of the synthesized compounds.

科学研究应用

神经保护潜力

毛茛素是一种类黄酮,已被研究其在治疗帕金森和阿尔茨海默症等神经退行性疾病中的潜力。计算机模拟研究表明,毛茛素与其他类黄酮一起可以穿过血脑屏障,并可能作为抑制剂发挥作用,从而可能减缓疾病进展。这些发现突出了其在开发神经退行性疾病治疗方法中的可能应用 (Monteiro 等,2018)。

在化学结构分析中的作用

毛茛素已经过化学分析,如涉及香豆素等化合物的研究中所示。已经使用核磁共振光谱等技术进行了调查,以了解其独特的特征和结构特征 (Vdovin 等,1987)。

属性

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLVPQXQQPMCKK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17O7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331604 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Capensinidin | |

CAS RN |

19077-85-1 | |

| Record name | Capensinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

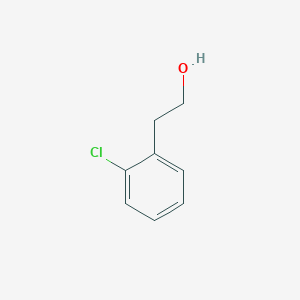

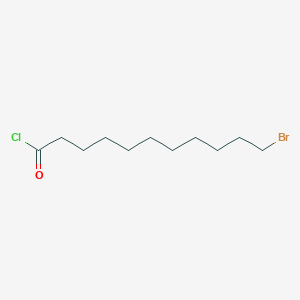

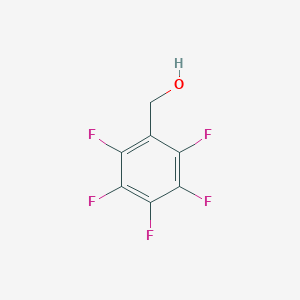

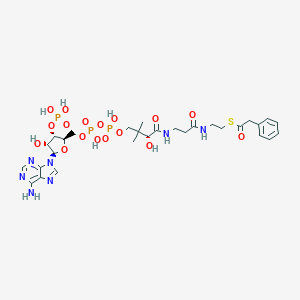

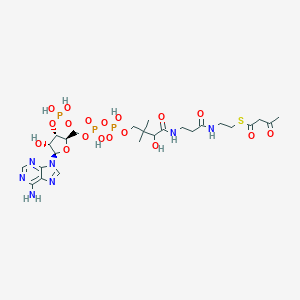

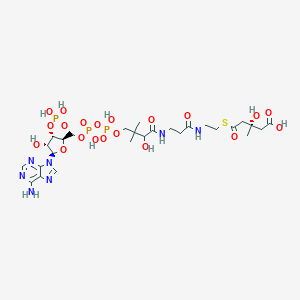

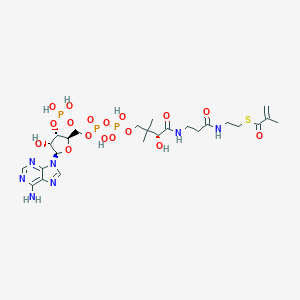

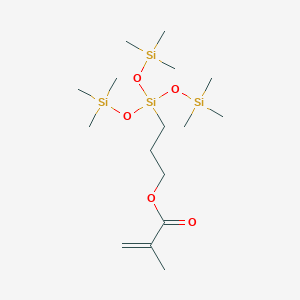

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。